An In-depth Technical Guide to 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, and its emerging role as a versatile building block in the design and development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in drug discovery, offering insights into the rationale behind its use and practical considerations for its application.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a ubiquitous structural motif in a vast array of clinically successful drugs, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence stems from a unique combination of physicochemical properties. The two nitrogen atoms, positioned at the 1 and 4 positions of the six-membered ring, can be independently functionalized, allowing for the precise spatial orientation of pharmacophoric groups. This disubstituted nature is crucial for modulating interactions with biological targets.[3]
Furthermore, the piperazine moiety often imparts favorable pharmacokinetic properties to drug candidates, including enhanced aqueous solubility and oral bioavailability.[3] Its basic nature allows for the formation of salts, such as the dihydrochloride form, which can improve stability and handling characteristics. The introduction of a methylsulfonylpropyl side chain, as seen in the topic compound, can further refine these properties, with the sulfonyl group potentially increasing solubility and acting as a hydrogen bond acceptor.[4]
Chemical Identity and Physicochemical Properties
1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride is a salt of the parent compound, 1-(3-(Methylsulfonyl)propyl)piperazine. The dihydrochloride form enhances its stability and solubility in aqueous media, making it suitable for various experimental and formulation studies.
| Property | Value | Source |
| CAS Number | 939983-66-1 | [4] |
| Molecular Formula | C₈H₂₀Cl₂N₂O₂S | [4] |
| Molecular Weight | 279.23 g/mol | [4] |
| Canonical SMILES | CS(=O)(=O)CCCN1CCNCC1.Cl.Cl | [4] |
| Physical Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of the free base, 1-(3-(Methylsulfonyl)propyl)piperazine, would be the N-alkylation of piperazine with a 3-halopropyl methyl sulfone. This is a common and effective method for creating monosubstituted piperazines.[5]
Experimental Protocol: A General Approach to N-Alkylation of Piperazine
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Step 1: Preparation of the Alkylating Agent. 3-Chloropropyl methyl sulfone can be synthesized from 1-bromo-3-chloropropane and sodium methanesulfinate.
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Step 2: N-Alkylation of Piperazine. An excess of piperazine is reacted with 3-chloropropyl methyl sulfone in a suitable solvent, such as acetonitrile or ethanol, often in the presence of a base like potassium carbonate to scavenge the generated acid. The use of a large excess of piperazine favors the formation of the mono-substituted product over the di-substituted byproduct.[6]
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Step 3: Purification. The reaction mixture is worked up to remove the excess piperazine and any byproducts. Purification is typically achieved through column chromatography or distillation.
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Step 4: Salt Formation. The purified free base is dissolved in a suitable solvent, such as isopropanol or diethyl ether, and treated with a solution of hydrochloric acid (e.g., 2M in diethyl ether) to precipitate the dihydrochloride salt. The resulting solid is then collected by filtration and dried.
Characterization Techniques
The identity and purity of the synthesized 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the methylsulfonyl group, the propyl chain, and the piperazine ring protons.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product.
The following diagram illustrates a generalized workflow for the synthesis and characterization of monosubstituted piperazine derivatives.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride is not extensively published, its structural components suggest its utility as a versatile intermediate in the development of novel therapeutics. The piperazine scaffold is a key component in drugs targeting a wide range of biological systems, including the central nervous system (CNS), and in agents with anticancer and antiviral properties.[7][8]
Potential as a Scaffold for CNS-Active Agents
Many CNS-active drugs incorporate a piperazine moiety.[8] The basic nitrogen of the piperazine can be protonated at physiological pH, which can be crucial for interactions with receptors and transporters in the brain. The methylsulfonylpropyl side chain can influence the lipophilicity and polarity of the molecule, which are key factors in its ability to cross the blood-brain barrier.
Incorporation into Novel Kinase Inhibitors
The piperazine ring is a common feature in many kinase inhibitors used in oncology.[5] The flexibility in substituting both nitrogen atoms allows for the creation of molecules that can effectively bind to the ATP-binding pocket of various kinases.
Role in the Development of Antiviral Agents
Piperazine derivatives have shown promise as antiviral agents.[9] For instance, a compound containing a 3-(methylsulfonyl)propyl moiety attached to an indole scaffold has been identified as a potent fusion inhibitor of the Respiratory Syncytial Virus (RSV).[10] This highlights the potential of the methylsulfonylpropyl group in conferring antiviral activity.
The following diagram illustrates the central role of the piperazine scaffold in connecting different pharmacophoric groups to target various therapeutic areas.
Safety and Handling
As with any chemical reagent, 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, general safety measures for piperazine derivatives should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The material should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Conclusion
1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride represents a valuable building block for medicinal chemists and drug discovery professionals. Its combination of a privileged piperazine scaffold with a functionalized side chain offers a versatile platform for the synthesis of novel compounds with the potential to address a wide range of therapeutic targets. While further research is needed to fully elucidate its specific biological activities and pharmacological profile, the foundational principles of medicinal chemistry strongly suggest its utility in the ongoing quest for new and effective medicines. This guide provides a starting point for researchers interested in exploring the potential of this and related compounds in their drug discovery programs.
References
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- Walayat, I., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3891.
- Zhang, L., & Xu, Y. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
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